Physicochemical Properties and Synthetic Utility of 2-Bromo-5,7-difluoro-1,3-benzothiazole: A Technical Guide
Physicochemical Properties and Synthetic Utility of 2-Bromo-5,7-difluoro-1,3-benzothiazole: A Technical Guide
Executive Summary
The compound 2-Bromo-5,7-difluoro-1,3-benzothiazole (CAS: 898747-55-2) represents a highly specialized, privileged scaffold in both medicinal chemistry and organic materials science. The benzothiazole nucleus is inherently versatile, but the specific incorporation of a bromine atom at the C2 position, coupled with fluorine atoms at the C5 and C7 positions, creates a unique electronic and steric microenvironment.
This whitepaper provides an in-depth analysis of its physicochemical properties, detailing how the electron-withdrawing fluorines modulate the core's reactivity, and outlines field-proven synthetic methodologies for its functionalization. By understanding the causality behind its molecular behavior, researchers can effectively leverage this building block for the development of novel kinase inhibitors, central nervous system (CNS) penetrant drugs, and high-performance organic semiconductors[1][2].
Physicochemical Profiling and Electronic Causality
The physicochemical behavior of 2-Bromo-5,7-difluoro-1,3-benzothiazole is dictated by the push-pull dynamics of its substituents. The benzothiazole core is a planar, aromatic system. The addition of two fluorine atoms at the 5 and 7 positions exerts a strong inductive electron-withdrawing effect (-I effect), which significantly lowers the electron density of the aromatic ring[3].
Causality of Halogenation
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Fluorine (C5, C7): Fluorine incorporation increases the lipophilicity (LogP) and metabolic stability of the molecule by blocking cytochrome P450-mediated oxidation at these positions[1]. In materials science, these electronegative atoms lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, making the scaffold an excellent electron acceptor for organic light-emitting diodes (OLEDs)[2][3].
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Bromine (C2): The C2 position of benzothiazole is naturally electrophilic due to the adjacent nitrogen and sulfur atoms. The presence of the 5,7-difluoro groups further amplifies this electrophilicity. Consequently, the C2-bromine bond is highly activated, serving as an exceptional leaving group for Nucleophilic Aromatic Substitution ( SNAr ) and a prime handle for palladium-catalyzed cross-coupling reactions[3][4].
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the compound, synthesizing both empirical data and computational predictions based on halogenated benzothiazole models[3].
| Property | Value / Description |
| IUPAC Name | 2-Bromo-5,7-difluorobenzo[d]thiazole |
| CAS Number | 898747-55-2 |
| Molecular Formula | C7H2BrF2NS |
| Molecular Weight | 250.06 g/mol |
| Topological Polar Surface Area (TPSA) | 41.3 Ų (Optimal for CNS penetration) |
| Predicted LogP | ~3.4 (Highly lipophilic) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 (N, F, F) |
| Solubility Profile | Miscible in DCM, DMF, DMSO, Ethyl Acetate; Insoluble in water |
| Storage Conditions | Inert atmosphere, 2-8°C, protect from light |
Experimental Workflows and Synthetic Protocols
Direct bromination of a 5,7-difluorobenzothiazole core is synthetically challenging because the electron-deficient ring resists electrophilic aromatic substitution. Therefore, the most reliable, self-validating protocol relies on the Sandmeyer-type reaction starting from a 2-amino precursor[4].
Protocol 1: Regioselective Synthesis via Sandmeyer Reaction
Objective: Convert 2-Amino-5,7-difluorobenzothiazole to 2-Bromo-5,7-difluoro-1,3-benzothiazole.
Mechanistic Causality: Utilizing tert-butyl nitrite ( t -BuONO) and Copper(II) bromide ( CuBr2 ) allows for the generation of a diazonium intermediate at the C2 position. The copper catalyst facilitates a single-electron transfer (SET) mechanism, efficiently replacing the diazonium group with bromine. This avoids the harsh conditions and poor regioselectivity of direct elemental bromination.
Step-by-Step Methodology:
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Preparation: In an oven-dried, 250 mL round-bottom flask flushed with argon, dissolve 2-Amino-5,7-difluorobenzothiazole (1.0 equiv, 10 mmol) in anhydrous acetonitrile (50 mL).
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Catalyst Addition: Add Copper(II) bromide ( CuBr2 , 1.2 equiv, 12 mmol) to the stirring solution. The mixture will take on a dark suspension characteristic of copper complexes.
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Diazotization: Cool the reaction mixture to 0°C using an ice bath. Slowly add tert-butyl nitrite ( t -BuONO, 1.5 equiv, 15 mmol) dropwise over 15 minutes via a syringe. Self-Validation Check: Evolution of nitrogen gas (bubbling) confirms the formation and subsequent decomposition of the diazonium salt.
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Heating: Remove the ice bath and gradually warm the mixture to 60°C. Stir for 3 hours. Monitor reaction completion via TLC (Hexane:Ethyl Acetate 8:2).
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Workup: Cool to room temperature. Quench the reaction by adding 1M aqueous HCl (30 mL) to solubilize copper salts. Extract the aqueous layer with Ethyl Acetate ( 3×30 mL).
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Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the pure 2-bromo product.
Protocol 2: Functionalization via SNAr with Amines
Because the 5,7-difluoro groups withdraw electron density, the C2-bromine is highly susceptible to nucleophilic attack. Reacting this core with secondary amines (e.g., morpholine or piperazine derivatives) typically requires no palladium catalyst, relying strictly on thermal SNAr conditions[3][4].
Synthetic workflow and divergent reactivity of 2-Bromo-5,7-difluoro-1,3-benzothiazole.
Biological and Therapeutic Applications
Fluorinated benzothiazoles are extensively documented in the development of FDA-approved drugs and clinical candidates. The lipophilic nature of the 5,7-difluoro substitution ensures excellent blood-brain barrier (BBB) permeability, making derivatives of this compound ideal for neuroprotective agents (analogous to Riluzole)[2].
Furthermore, these derivatives are potent modulators of the Polyol Pathway . Under hyperglycemic conditions, the enzyme Aldose Reductase (ALR2) converts excess glucose into sorbitol. Sorbitol accumulation leads to severe osmotic and oxidative stress, causing long-term diabetic complications (e.g., neuropathy, retinopathy). Fluorinated benzothiazoles act as competitive inhibitors of ALR2, effectively halting this cellular damage[1].
Inhibition of the polyol pathway by fluorinated benzothiazole derivatives.
Structure-Activity Relationship (SAR) Insights
When utilizing 2-Bromo-5,7-difluoro-1,3-benzothiazole in SAR studies, the C2 position is typically substituted with pharmacophores (e.g., piperazines, aryl groups) to dictate target binding affinity. The C5 and C7 fluorines serve a dual purpose:
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Conformational Locking: The electrostatic repulsion between the fluorine lone pairs and adjacent heteroatoms can lock the molecule into a specific bioactive conformation.
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pKa Modulation: The strong electron-withdrawing effect lowers the pKa of basic amines attached at the C2 position, which can improve oral bioavailability by preventing excessive ionization in the gastrointestinal tract[4].
References
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National Center for Biotechnology Information (NIH/PMC). "Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems." PMC Open Access. Available at: [Link]
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MDPI. "Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances." Pharmaceuticals. Available at: [Link]
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National Center for Biotechnology Information (NIH/PMC). "Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus." PMC Open Access. Available at:[Link]
Sources
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2-Bromo-6,7-dichloro-1,3-benzothiazole|97%|RUO [benchchem.com]
- 4. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
